molecular formula C12H16FNO B5479443 2-(4-fluorophenyl)-N-isobutylacetamide

2-(4-fluorophenyl)-N-isobutylacetamide

Cat. No.: B5479443
M. Wt: 209.26 g/mol
InChI Key: JQBOASYJBUOUQH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-isobutylacetamide is a synthetic phenylacetamide derivative characterized by a fluorinated aromatic ring at the α-carbon of the acetamide backbone and an isobutyl group attached to the nitrogen atom. This compound belongs to a broader class of N-substituted 2-phenylacetamides, which are structurally analogous to the lateral chain of benzylpenicillin, a natural β-lactam antibiotic . Such derivatives are frequently explored for antimicrobial activity, drug discovery, and as intermediates in organic synthesis.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBOASYJBUOUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of phenylacetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Phenylacetamides
Compound Name Substituents (α-Carbon) N-Substituent Key Features Potential Applications References
2-(4-Fluorophenyl)-N-isobutylacetamide 4-Fluorophenyl Isobutyl Enhanced lipophilicity (fluorine), steric hindrance (branched alkyl) Antimicrobial screening, drug discovery
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl 2-Methoxyphenyl Electron-withdrawing bromine, hydrogen-bonding methoxy group Antimicrobial agents
2-Chloro-N-(4-fluorophenyl)acetamide Chloro 4-Fluorophenyl Reactive chloro group (leaving group), intramolecular C–H···O interactions Organic synthesis intermediate
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl-2-CF₃-phenyl Trifluoromethyl group (high electronegativity, lipophilicity) Specialty chemical production
N-(4-Fluorophenyl)-2-[(3-isobutyl-4-oxoquinazolin-2-yl)sulfanyl]acetamide Quinazolinone-sulfanyl 4-Fluorophenyl Sulfanyl-heterocyclic moiety (enzyme inhibition potential) Kinase inhibitor candidates

Key Research Findings

Electronic and Steric Modifications
  • Halogen Effects: Replacement of fluorine with bromine (as in ) increases molecular weight (Br: 79.9 g/mol vs. Bromine’s stronger electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine .
  • Chloro Substituents: The chloro derivative () serves as a versatile intermediate due to the chloro group’s leaving-group capability, enabling nucleophilic substitutions to generate quinoline or piperazinedione derivatives .
Pharmacokinetic Implications
  • Isobutyl vs.
  • Trifluoromethyl Groups : The CF₃-substituted compound () exhibits superior metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, making it suitable for prolonged therapeutic action .

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